

¹³C NMR chemical shifts of 3-Hydroxy-5-methylbenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzaldehyde

Cat. No.: B1590290

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of **3-Hydroxy-5-methylbenzaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of **3-Hydroxy-5-methylbenzaldehyde** (CAS No: 60549-26-0).^[1] Intended for researchers, chemists, and professionals in drug development, this document delves into the assignment of chemical shifts, the underlying electronic factors governing these shifts, and a standardized protocol for spectral acquisition. By integrating theoretical principles with practical insights, this guide serves as an essential reference for the structural elucidation and characterization of this and related substituted aromatic compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

3-Hydroxy-5-methylbenzaldehyde is a substituted aromatic aldehyde whose utility spans organic synthesis and materials science. The precise arrangement of its functional groups—hydroxyl, methyl, and aldehyde—on the benzene ring dictates its chemical reactivity and physical properties. Unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose.

Unlike ^1H NMR, which provides information on the proton environment, ^{13}C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to factors such as hybridization, substituent effects, and resonance, providing a detailed fingerprint of the molecule's structure.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ^{13}C NMR spectrum, the carbon atoms of **3-Hydroxy-5-methylbenzaldehyde** are numbered systematically as shown in the diagram below. This numbering convention will be used for all spectral assignments throughout this guide.

Figure 1: Molecular Structure and Carbon Numbering of **3-Hydroxy-5-methylbenzaldehyde**.

Predicted ^{13}C NMR Spectral Data

While experimental spectral data for every compound is not always available in public databases, chemical shifts can be accurately predicted using computational algorithms and databases of known substituent effects.^{[2][3][4]} The following table summarizes the predicted ^{13}C NMR chemical shifts for **3-Hydroxy-5-methylbenzaldehyde** in CDCl_3 , a common NMR solvent.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Carbon Type	Key Influences
C7 (CHO)	192.5	Aldehyde Carbonyl	Highly deshielded by double-bonded oxygen.
C3 (-OH)	156.0	Aromatic (ipso- to -OH)	Deshielded by electronegative oxygen atom.
C5 (-CH ₃)	140.1	Aromatic (ipso- to -CH ₃)	Quaternary carbon, deshielded by substitution.
C1 (-CHO)	138.0	Aromatic (ipso- to -CHO)	Deshielded by electron-withdrawing CHO group.
C4	123.5	Aromatic (CH)	Influenced by -OH and -CH ₃ groups.
C6	122.0	Aromatic (CH)	Influenced by -CHO and -OH groups.
C2	112.8	Aromatic (CH)	Shielded by resonance effect of -OH group.
C8 (-CH ₃)	21.0	Methyl (sp ³)	Typical upfield shift for alkyl carbons.

Disclaimer: These values are predicted using established algorithms from NMRDB.org and may vary slightly from experimental results.

[2]

Scientific Interpretation of the Spectrum: Causality of Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom. The interplay of inductive and resonance effects from the three different substituents provides a logical and self-validating assignment system.

The Downfield Region: Carbonyl and Oxygen-Bearing Carbons

- C7 (Aldehyde Carbonyl, $\delta \approx 192.5$ ppm): The resonance for the aldehyde carbon is the furthest downfield, a characteristic feature for carbonyl groups in aldehydes (typically 190-200 ppm).[5] This significant deshielding is caused by two factors: the high electronegativity of the double-bonded oxygen atom, which withdraws electron density (inductive effect), and the sp^2 hybridization of the carbon.
- C3 (Phenolic Carbon, $\delta \approx 156.0$ ppm): The carbon directly attached to the hydroxyl group (ipso-carbon) is significantly deshielded. The primary cause is the strong inductive effect of the highly electronegative oxygen atom, which pulls electron density away from C3.

The Aromatic Region: A Study in Substituent Effects

The chemical shifts of the remaining aromatic carbons (C1, C2, C4, C5, C6) are determined by the combined electronic effects of the aldehyde (-CHO), hydroxyl (-OH), and methyl (-CH₃) groups.

- Inductive Effects: An atom's electronegativity pulls electron density away from adjacent atoms through sigma bonds, causing a deshielding (downfield) effect. The aldehyde and hydroxyl groups both exert an inductive pull on the ring.
- Resonance Effects: Electron density is delocalized through the π -system of the aromatic ring. The -OH group is a strong resonance donor (activating), increasing electron density at the ortho and para positions (C2, C4, C6), causing a shielding (upfield) effect. Conversely, the -CHO group is a strong resonance withdrawer (deactivating), decreasing electron density at the ortho and para positions (C2, C6), causing a deshielding (downfield) effect.

Assignment Rationale:

- C5 ($\delta \approx 140.1$ ppm) & C1 ($\delta \approx 138.0$ ppm): These are the two quaternary aromatic carbons not attached to oxygen. Their downfield shifts are characteristic of substituted carbons within an aromatic ring. C5 is ipso to the weakly electron-donating methyl group, while C1 is ipso to the strongly electron-withdrawing aldehyde group.
- C4 ($\delta \approx 123.5$ ppm), C6 ($\delta \approx 122.0$ ppm), C2 ($\delta \approx 112.8$ ppm): These are the three aromatic carbons bonded to hydrogen. Their relative shifts are explained by their positions relative to the functional groups:
 - C2 is ortho to the aldehyde and ortho to the hydroxyl group. The strong shielding resonance effect from the -OH group dominates, pushing this signal significantly upfield.
 - C6 is also ortho to the aldehyde and para to the methyl group. It is primarily influenced by the deshielding effect of the aldehyde.
 - C4 is para to the aldehyde and ortho to both the hydroxyl and methyl groups. Its shift is a complex balance of these competing effects.

The Upfield Region: The Methyl Carbon

- C8 (Methyl Carbon, $\delta \approx 21.0$ ppm): This sp^3 -hybridized carbon appears in the typical upfield alkyl region (10-30 ppm).^[5] Being shielded by its attached hydrogen atoms and removed from the direct influence of the ring's π -system and electronegative atoms, it has the lowest chemical shift.

Experimental Protocol for ^{13}C NMR Acquisition

To ensure the acquisition of high-quality, reproducible ^{13}C NMR data, a standardized experimental protocol is essential. The following workflow represents a field-proven methodology.

Step-by-Step Methodology

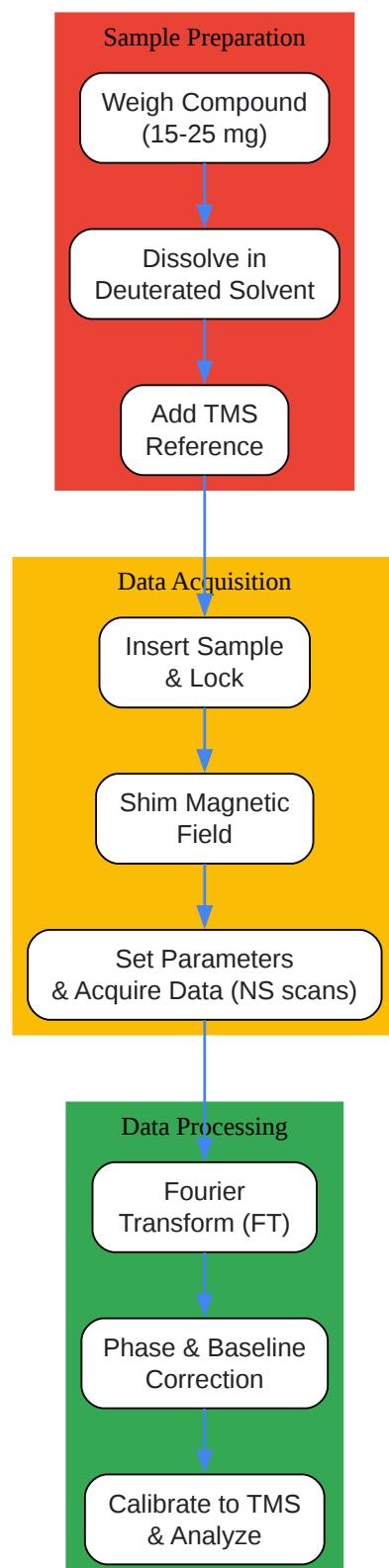
- Sample Preparation:
 - Accurately weigh approximately 15-25 mg of **3-Hydroxy-5-methylbenzaldehyde**.

- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of Tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.0$ ppm).
- Cap the tube and gently agitate until the sample is fully dissolved.

- Instrument Setup & Calibration:
 - Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.
- Acquisition Parameters (for a 500 MHz Spectrometer):
 - Experiment: Standard ^{13}C observation with proton decoupling (e.g., zgpg30).
 - Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.
 - Spectral Width: ~240 ppm (from -10 to 230 ppm) to cover the entire expected range of chemical shifts.
 - Acquisition Time (AQ): ~1.0-1.5 seconds.
 - Relaxation Delay (D1): 2.0 seconds. This delay is crucial for allowing carbons to relax, although quantitative analysis would require a much longer delay.
 - Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The low natural abundance of ^{13}C (1.1%) necessitates signal averaging over many scans.
- Data Processing:
 - Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

- Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into a frequency-domain spectrum.
- Phase the spectrum manually to ensure all peaks are in pure absorption mode.
- Apply a baseline correction to obtain a flat baseline.
- Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
- Identify and label the peak positions.

Workflow Visualization

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Sources

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- 4. Simulate and predict NMR spectra [nmrdb.org]
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